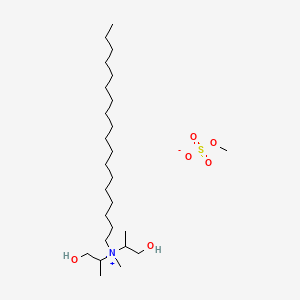

Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate

Description

Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate is a quaternary ammonium compound characterized by a long hydrophobic octadecyl chain, hydrophilic hydroxy-substituted ethyl groups, and a methyl sulphate counterion. Its structure suggests applications as a surfactant, emulsifier, or antimicrobial agent, leveraging the amphiphilic nature common to quaternary ammonium salts (QACs). The hydroxy groups may enhance water solubility and hydrogen-bonding interactions, while the octadecyl chain provides lipid-affinity for membrane disruption or surface activity.

Properties

CAS No. |

94276-97-8 |

|---|---|

Molecular Formula |

C26H57NO6S |

Molecular Weight |

511.8 g/mol |

IUPAC Name |

bis(1-hydroxypropan-2-yl)-methyl-octadecylazanium;methyl sulfate |

InChI |

InChI=1S/C25H54NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,24(2)22-27)25(3)23-28;1-5-6(2,3)4/h24-25,27-28H,5-23H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

DJMQPILHXDXSGC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C(C)CO)C(C)CO.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate generally follows a two-step process:

Formation of the Quaternary Ammonium Intermediate:

- The starting material is typically a tertiary amine such as N,N-bis(2-hydroxy-1-methylethyl)-methyl-octadecylamine.

- This amine is synthesized by reacting octadecylamine with 2-hydroxy-1-propyl derivatives under controlled conditions to introduce the hydroxyalkyl groups on the nitrogen.

- Reaction conditions involve moderate heating (50–80°C) and may use solvents like polar aprotic solvents (e.g., dimethylformamide) to facilitate nucleophilic substitution.

Quaternization with Methyl Sulphate:

- The tertiary amine intermediate is then reacted with methyl sulphate (dimethyl sulfate) to form the quaternary ammonium salt.

- This step is typically conducted at temperatures ranging from 40 to 60°C for several hours (4–8 h) to ensure complete quaternization.

- The reaction is performed under anhydrous or controlled moisture conditions to prevent side reactions.

Industrial Production

- Industrial scale synthesis mirrors the laboratory method but is optimized for yield and purity.

- Key process parameters include temperature control, reaction time, and purification steps such as solvent extraction and crystallization.

- The process is designed to minimize residual methyl sulphate and unreacted amine, ensuring product safety and compliance with regulatory standards.

Reaction Parameters and Yields

| Step | Reaction Type | Key Parameters | Typical Yield (%) |

|---|---|---|---|

| 1. Amine Formation | Nucleophilic substitution | 70°C, 12 h, polar aprotic solvent, controlled pH | 65–75 |

| 2. Quaternization | Alkylation with methyl sulphate | 50°C, 6 h, anhydrous conditions | 80–90 |

- The yields depend on the purity of starting materials, reaction time, and temperature control.

- Acid catalysts may be used in the first step to improve esterification efficiency if applicable.

Analytical Characterization During Preparation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms the presence of hydroxyalkyl groups (signals around δ 3.5–4.0 ppm) and methyl groups (δ ~3.3 ppm for methyl sulphate).

- ^13C NMR identifies carbonyl carbons if ester intermediates are involved (δ ~170 ppm).

Fourier Transform Infrared Spectroscopy (FTIR):

- Characteristic absorption bands for sulphate groups (~1250 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) are monitored.

- Ester carbonyl stretching (if present) appears near 1740 cm⁻¹.

-

- High-resolution MS confirms molecular ion peaks consistent with the molecular weight (~511.8 g/mol).

- Fragmentation patterns help verify the quaternary ammonium structure.

Notes on Reaction Conditions and Optimization

- Temperature: Maintaining moderate temperatures (50–80°C) is critical to avoid decomposition or side reactions.

- Solvent Choice: Polar aprotic solvents enhance nucleophilicity and quaternization efficiency.

- Moisture Control: Anhydrous conditions during quaternization prevent hydrolysis of methyl sulphate.

- Reaction Time: Sufficient time (6–12 hours total) ensures complete conversion without overexposure to heat.

Summary Table of Preparation Method

| Parameter | Description | Optimal Range/Value |

|---|---|---|

| Starting Materials | Octadecylamine, 2-hydroxy-1-propyl derivatives, methyl sulphate | High purity (>98%) |

| Solvent | Polar aprotic (e.g., DMF) | Anhydrous |

| Temperature (Step 1) | Amine formation | 70°C |

| Time (Step 1) | Reaction duration | 12 hours |

| Temperature (Step 2) | Quaternization | 50°C |

| Time (Step 2) | Reaction duration | 6 hours |

| Yield | Overall yield | 70–85% |

| Purification | Solvent extraction, crystallization | To remove impurities |

Research Findings and Practical Considerations

- The compound’s preparation is well-established in surfactant chemistry, with the quaternization step being critical for obtaining the cationic ammonium salt with desired properties.

- The presence of hydroxyalkyl groups enhances water solubility and biocompatibility, making the compound valuable in personal care and industrial applications.

- Optimization studies show that controlling reaction parameters directly influences product purity and surfactant performance.

- Analytical techniques such as NMR and FTIR are indispensable for confirming structural integrity during synthesis.

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides

Reduction: Reduction reactions to form amines

Substitution: Nucleophilic substitution reactions to replace the methyl group

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

Substitution: Alkyl halides or sulfonates in the presence of a base

Major Products:

Oxidation Products: Oxides and hydroxides

Reduction Products: Amines and alcohols

Substitution Products: Quaternary ammonium salts with different alkyl groups

Scientific Research Applications

Pharmaceuticals

Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate is utilized as a surfactant in drug formulations. Its amphiphilic nature allows it to enhance the solubility of hydrophobic drugs, facilitating better bioavailability. Studies have shown that it can stabilize emulsions and improve the delivery of active pharmaceutical ingredients (APIs) through various routes, including oral and transdermal applications.

Cosmetics and Personal Care

In the cosmetics industry, this compound is employed as an emulsifying agent and conditioning agent in formulations such as lotions, creams, and hair conditioners. Its ability to reduce surface tension enhances the texture and stability of products, leading to improved consumer satisfaction.

Materials Science

The compound is also investigated for its role in modifying the surface properties of materials. It can be used to create hydrophobic surfaces or coatings that resist water and other contaminants. This application is particularly relevant in developing advanced materials for electronics and textiles.

Environmental Science

Research indicates that this compound can be used in wastewater treatment processes. Its cationic nature allows it to interact with negatively charged pollutants, aiding in their removal from water systems. This application supports efforts toward sustainable environmental practices.

Case Study 1: Drug Delivery Systems

A study demonstrated the efficacy of this compound in enhancing the solubility of poorly soluble drugs. The formulation led to a significant increase in drug absorption in animal models, highlighting its potential for improving therapeutic outcomes.

Case Study 2: Emulsion Stability

In a comparative study on cosmetic formulations, the inclusion of this compound resulted in a marked improvement in emulsion stability over time compared to formulations without it. The findings suggest that its surfactant properties are critical for maintaining product quality.

Mechanism of Action

The mechanism of action of Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death in microbial cells. The molecular targets include:

Lipid Bilayers: Disruption of membrane integrity

Proteins: Denaturation of membrane proteins

Comparison with Similar Compounds

Key Differences :

- Counterion : The methyl sulphate group in the target compound contrasts with ethyl phosphonate or ethyl sulphate in analogs. Methyl sulphate may confer higher polarity and lower molecular weight compared to ethyl variants, influencing solubility and thermal stability .

- Chain Length : The octadecyl (C18) chain is consistent across analogs, suggesting shared applications in fabric softeners or antimicrobials due to strong hydrophobic interactions .

Physicochemical Properties

While direct data on the target compound is sparse, inferences can be drawn from structural analogs:

- Solubility : Hydroxy groups likely improve aqueous solubility compared to fully alkylated QACs (e.g., ethyldimethyl derivatives). However, methyl sulphate’s smaller size may reduce micelle formation efficiency relative to ethyl sulphate analogs .

- Stability : Phosphonate counterions (e.g., ethyl phosphonate) typically exhibit higher thermal and hydrolytic stability than sulphate esters, suggesting the target compound may require stabilization in acidic or high-temperature environments .

Biological Activity

Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate, commonly referred to as a quaternary ammonium compound, is noted for its surfactant properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic uses.

- Molecular Formula : C26H57NO6S

- Molecular Weight : 511.799 g/mol

- CAS Number : 85712-01-2

- LogP : 6.62990, indicating high lipophilicity which may influence its biological interactions.

Antimicrobial Activity

Quaternary ammonium compounds (QACs) like this compound have demonstrated significant antimicrobial properties. Studies indicate their effectiveness against a range of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL |

| Escherichia coli | 1.0 - 2.0 mg/mL |

| Pseudomonas aeruginosa | 2.0 - 4.0 mg/mL |

These compounds disrupt bacterial cell membranes, leading to cell lysis and death, which is critical in the context of rising antibiotic resistance .

Cytotoxicity and Safety Profile

Research has shown that while this compound exhibits antimicrobial activity, it also poses cytotoxic risks at higher concentrations. A study on various cell lines (including HeLa and A549) revealed:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that while the compound can be effective against pathogens, careful consideration of dosage is necessary to minimize cytotoxic effects .

The mechanism by which this compound exerts its biological effects primarily involves:

- Membrane Disruption : The cationic nature allows it to interact with negatively charged microbial membranes.

- Protein Denaturation : It can denature proteins within the microbial cells, disrupting metabolic processes.

- Biofilm Disruption : Effective against biofilms formed by pathogenic bacteria, enhancing its utility in clinical settings .

Case Studies and Applications

Several studies have explored the application of this compound in various fields:

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves quaternization reactions between tertiary amines and alkylating agents. For example, solvent-free reductive amination under reflux conditions (4–6 hours) with hydrazine hydrate can yield intermediates, monitored via TLC (chloroform:methanol, 7:3 ratio) . Purity optimization requires post-synthesis purification via recrystallization or column chromatography, followed by spectroscopic validation (e.g., ¹H/¹³C NMR, FT-IR). Strict control of stoichiometry and reaction temperature minimizes side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly for verifying quaternary ammonium formation and alkyl chain integration. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Differential Scanning Calorimetry (DSC) can assess thermal stability, especially given the compound’s hygroscopic nature .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Pre-drying storage vessels at 80–100°C eliminates residual moisture. Stability testing under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life. Avoid contact with strong oxidizers or acids, as these may degrade the quaternary ammonium structure .

Advanced Research Questions

Q. How can experimental designs be structured to investigate the compound’s mechanism of action in antimicrobial studies?

- Methodological Answer : Use a mixed-methods embedded design:

- Quantitative : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/-negative bacteria and fungi, with dose-response modeling.

- Qualitative : Scanning Electron Microscopy (SEM) to observe membrane disruption in treated microbial cells.

Link results to theoretical frameworks like the "hydrophobic interaction model" to explain how the octadecyl chain enhances membrane penetration .

Q. What strategies resolve contradictions in reported data on the compound’s cytotoxicity in mammalian cells?

- Methodological Answer : Conduct a systematic review with meta-analysis to aggregate in vitro cytotoxicity data (e.g., IC₅₀ values). Assess heterogeneity via subgroup analysis (e.g., cell type, exposure duration). If variability persists, perform sensitivity experiments under standardized conditions (e.g., ISO 10993-5) while controlling for confounding factors like serum protein binding .

Q. How can researchers elucidate the structure-activity relationship (SAR) of derivatives of this compound?

- Methodological Answer :

- Step 1 : Synthesize derivatives with modified alkyl chain lengths (C12–C22) or hydroxyl group substitutions.

- Step 2 : Test bioactivity (e.g., antimicrobial efficacy, cytotoxicity) and correlate with computational parameters (log P, polar surface area).

- Step 3 : Use multivariate regression to identify key SAR drivers, such as chain length’s impact on hydrophobicity .

Q. What advanced statistical methods are appropriate for analyzing dose-dependent effects in toxicological studies?

- Methodological Answer : Apply non-linear mixed-effects modeling (NLME) to fit sigmoidal dose-response curves, accounting for inter-study variability. For time-resolved toxicity data, use Cox proportional hazards regression. Bayesian meta-analysis can integrate prior data to refine uncertainty intervals .

Q. How can the compound’s environmental persistence be evaluated using interdisciplinary approaches?

- Methodological Answer :

- Experimental : Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) with LC-MS quantification of degradation products.

- Computational : Apply Quantitative Structure-Activity Relationship (QSAR) models to predict half-life in soil/water.

Cross-validate findings with field studies in simulated ecosystems .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.